molecular formula C13H23O8- B14793509 3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate

3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B14793509
M. Wt: 307.32 g/mol
InChI Key: MOGNNSWXCSXEEM-UHFFFAOYSA-M
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Description

3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate is an organic compound with the molecular formula C14H26O8. It is a derivative of propanoic acid, featuring multiple ethoxy groups and a methoxy-oxopropoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate typically involves the reaction of 3-methoxy-3-oxopropanoic acid with ethylene glycol derivatives. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature range and pH to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and substituted analogs .

Scientific Research Applications

3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the development of bioconjugates and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, modulating their activity. The ethoxy groups enhance its solubility and bioavailability, facilitating its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

    3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propanoic acid: Similar structure but contains an amino group instead of a methoxy-oxopropoxy group.

    Methyl 3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate: A methyl ester derivative of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its multiple ethoxy groups enhance its solubility, making it suitable for various applications in aqueous environments .

Properties

Molecular Formula

C13H23O8-

Molecular Weight

307.32 g/mol

IUPAC Name

3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15)/p-1

InChI Key

MOGNNSWXCSXEEM-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCC(=O)[O-]

Origin of Product

United States

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